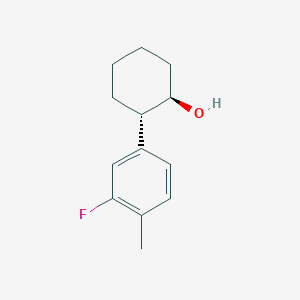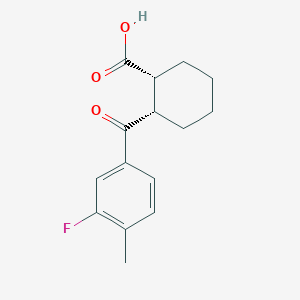
trans-2-(3-Isopropoxyphenyl)cyclohexanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
trans-2-(3-Isopropoxyphenyl)cyclohexanol: is an organic compound with the molecular formula C15H22O2 and a molecular weight of 234.33 g/mol . It is a cyclohexanol derivative where the hydroxyl group is attached to the second carbon of the cyclohexane ring, and a 3-isopropoxyphenyl group is attached to the same carbon in a trans configuration. This compound is used primarily in research and development within the fields of organic chemistry and pharmaceuticals .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of trans-2-(3-Isopropoxyphenyl)cyclohexanol can be achieved through various organic synthesis methods. One common approach involves the Sharpless asymmetric dihydroxylation of 1-phenylcyclohexene, followed by selective reduction . The reaction typically employs reagents such as potassium ferricyanide, potassium carbonate, methanesulfonamide, and potassium osmate dihydrate in an aqueous medium with tert-butyl alcohol as a co-solvent . The reaction mixture is stirred vigorously for several days to achieve the desired product.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general principles of large-scale organic synthesis apply. This includes optimizing reaction conditions for yield and purity, using scalable reagents and solvents, and employing efficient purification techniques such as crystallization or chromatography.
化学反応の分析
Types of Reactions: trans-2-(3-Isopropoxyphenyl)cyclohexanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as chromium trioxide (CrO3) or potassium permanganate (KMnO4) in acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Electrophiles such as halogens (Br2, Cl2) or nitrating agents (HNO3/H2SO4).
Major Products:
Oxidation: Formation of 2-(3-isopropoxyphenyl)cyclohexanone.
Reduction: Formation of various cyclohexanol derivatives.
Substitution: Formation of substituted phenylcyclohexanol derivatives.
科学的研究の応用
Chemistry: trans-2-(3-Isopropoxyphenyl)cyclohexanol is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals .
Biology and Medicine: The compound is studied for its potential biological activities, including its effects on various enzymes and receptors. It may serve as a lead compound for the development of new therapeutic agents .
Industry: In the industrial sector, this compound is used in the synthesis of specialty chemicals and intermediates for various applications .
作用機序
The mechanism of action of trans-2-(3-Isopropoxyphenyl)cyclohexanol involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl group and the isopropoxyphenyl moiety play crucial roles in its binding affinity and activity. The compound may modulate the activity of enzymes involved in metabolic pathways or interact with receptors to elicit a biological response .
類似化合物との比較
- trans-2-Phenylcyclohexanol
- cis-2-Isopropylcyclohexanol
- Cyclohexanol, 2-(1-methylethyl)-
Comparison: trans-2-(3-Isopropoxyphenyl)cyclohexanol is unique due to the presence of the isopropoxy group on the phenyl ring, which can influence its chemical reactivity and biological activity. Compared to trans-2-phenylcyclohexanol, the isopropoxy group provides additional steric and electronic effects that can enhance or modify its interactions with molecular targets .
特性
IUPAC Name |
(1R,2S)-2-(3-propan-2-yloxyphenyl)cyclohexan-1-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22O2/c1-11(2)17-13-7-5-6-12(10-13)14-8-3-4-9-15(14)16/h5-7,10-11,14-16H,3-4,8-9H2,1-2H3/t14-,15+/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRFYZQWIQKUYFK-LSDHHAIUSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=CC(=C1)C2CCCCC2O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)OC1=CC=CC(=C1)[C@@H]2CCCC[C@H]2O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














